molecular formula C10H15N5O2Si B11855925 N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide CAS No. 62374-31-6

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide

Cat. No.: B11855925
CAS No.: 62374-31-6
M. Wt: 265.34 g/mol
InChI Key: OIOQIKYMNRFFKZ-UHFFFAOYSA-N
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Description

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide is a chemical compound known for its unique structure and properties It belongs to the class of purine derivatives and is characterized by the presence of a trimethylsilyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of purine derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized purine derivatives.

Scientific Research Applications

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins and nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-3H-purin-2-yl)acetamide
  • Acetamide, N-[6,9-dihydro-6-oxo-9-(trimethylsilyl)-1H-purin-2-yl]

Uniqueness

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide is unique due to its specific structural features, including the trimethylsilyl group and the acetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62374-31-6

Molecular Formula

C10H15N5O2Si

Molecular Weight

265.34 g/mol

IUPAC Name

N-(6-oxo-9-trimethylsilyl-1H-purin-2-yl)acetamide

InChI

InChI=1S/C10H15N5O2Si/c1-6(16)12-10-13-8-7(9(17)14-10)11-5-15(8)18(2,3)4/h5H,1-4H3,(H2,12,13,14,16,17)

InChI Key

OIOQIKYMNRFFKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[Si](C)(C)C

Origin of Product

United States

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